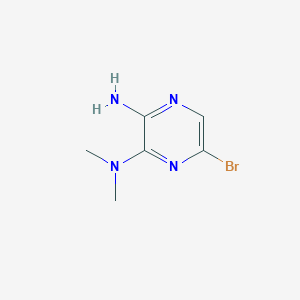
Z-D-Glu-OEt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-D-Glu-OEt, also known as N-Cbz-D-glutamic acid ethyl ester, is a derivative of D-glutamic acid. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and an ethyl ester group attached to the carboxyl group. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Glu-OEt typically involves the protection of the amino group of D-glutamic acid with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxyl group with ethanol. The reaction conditions often include the use of benzyl chloroformate as the Cbz-protecting reagent and ethanol in the presence of a catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Z-D-Glu-OEt undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amidation: The ester group can react with amines to form amides.
Deprotection: The Cbz group can be removed under acidic or catalytic hydrogenation conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Amidation: Commonly uses amines and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC).
Deprotection: Achieved using trifluoroacetic acid (TFA) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Hydrolysis: Produces D-glutamic acid and ethanol.
Amidation: Forms D-glutamic acid amides.
Deprotection: Yields D-glutamic acid ethyl ester.
Applications De Recherche Scientifique
Z-D-Glu-OEt is extensively used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of Z-D-Glu-OEt involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cbz-L-glutamic acid ethyl ester: The L-enantiomer of Z-D-Glu-OEt, used similarly in peptide synthesis.
N-Cbz-D-glutamic acid t-butyl ester: Another protected derivative with a t-butyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of both Cbz and ethyl ester groups, which provide stability and reactivity in various synthetic applications. Its use in neuroprotective research also highlights its potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H19NO6 |
|---|---|
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
(4R)-5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-2-21-14(19)12(8-9-13(17)18)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,18)/t12-/m1/s1 |
Clé InChI |
JNQYYJMIBOQAFC-GFCCVEGCSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Séquence |
E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




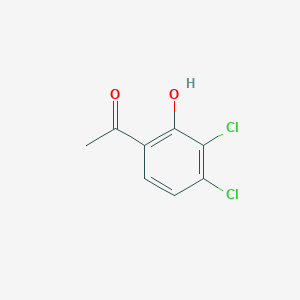
![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)
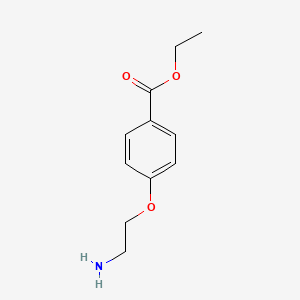
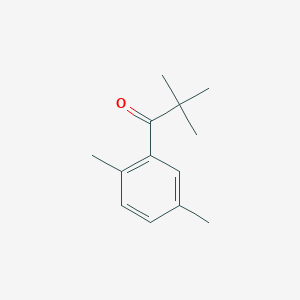

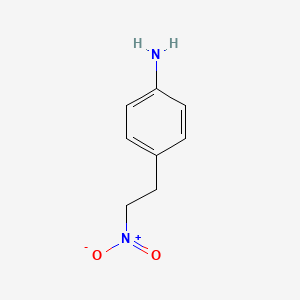
![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)
